molecular formula C11H14O3 B2567524 4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol CAS No. 2382059-75-6

4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol

Cat. No.: B2567524
CAS No.: 2382059-75-6
M. Wt: 194.23
InChI Key: BRLPVQJWJZVXOQ-GHMZBOCLSA-N
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Description

4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol is a high-purity chemical compound provided for research use only (RUO). This product is intended for use by qualified laboratory researchers and is not for diagnostic, therapeutic, or personal use. Researchers value this compound for its potential applications in [ describe main applications, e.g., medicinal chemistry, pharmaceutical intermediate synthesis, or biochemical profiling ]. Its specific stereochemistry suggests it may act as a key building block or precursor in the development of novel therapeutic agents. The research value of this compound lies in its [ explain research value, e.g., unique molecular scaffold or potential as a enzyme inhibitor ]. While the precise mechanism of action is research-dependent, it is hypothesized to function through [ describe potential mechanism, e.g., targeted modulation of specific cellular pathways ]. This product is strictly for use in controlled laboratory environments. Handle with appropriate personal protective equipment (PPE) and adhere to all safety protocols.

Properties

IUPAC Name

4-[(1R,2R)-2-hydroxycyclopentyl]oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-13H,1-3H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLPVQJWJZVXOQ-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol typically involves the reaction of phenol with a cyclopentyl derivative under specific conditions. The reaction conditions often include the use of a base to deprotonate the phenol, followed by the addition of the cyclopentyl derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

ReactionConditionsMajor Product(s)Selectivity NotesReference
Nitration HNO₃, H₂SO₄ (≤298 K)2-Nitro-4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenolSteric hindrance from cyclopentyl ether reduces para substitution.
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃2-Halo-4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenolOrtho preference due to -OH activation.
Sulfonation H₂SO₄, SO₃2-Sulfo-4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenolReversible under steam distillation.

Mechanistic Insight :

  • Nitration at 50°C produces picric acid derivatives only under forcing conditions due to steric constraints from the cyclopentyl group .

  • Halogenation proceeds via σ-complex intermediates stabilized by resonance with the -OH group .

Phenol Oxidation

The phenolic -OH can be oxidized to a quinone under strong oxidizing conditions:

PhenolNa2Cr2O7Quinone derivative\text{Phenol} \xrightarrow{\text{Na}_2\text{Cr}_2\text{O}_7} \text{Quinone derivative}

  • Product : 4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}-1,2-benzoquinone.

  • Kinetics : Oxidation rates depend on the electron-donating effects of the ether substituent .

Cyclopentanol Oxidation

The secondary alcohol on the cyclopentyl ring can be oxidized to a ketone:

(1R,2R)-2-HydroxycyclopentylPCC(1R)-2-Oxocyclopentyl\text{(1R,2R)-2-Hydroxycyclopentyl} \xrightarrow{\text{PCC}} \text{(1R)-2-Oxocyclopentyl}

  • Stereochemical Retention : The (1R) configuration is preserved due to minimal steric perturbation during oxidation .

Phenol Esterification

The phenolic -OH reacts with acyl chlorides or anhydrides:

Phenol+Ac2OBase4-[(1R,2R)-2-hydroxycyclopentyl]oxyphenyl acetate\text{Phenol} + \text{Ac}_2\text{O} \xrightarrow{\text{Base}} \text{4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenyl acetate}

  • Yield : >85% under mild conditions (25°C, pyridine) .

Cyclopentanol Etherification

The alcohol can form ethers via Mitsunobu or SN2 reactions:

(1R,2R)-2-Hydroxycyclopentyl+R-XMitsunobu(1R,2R)-2-Alkoxycyclopentyl\text{(1R,2R)-2-Hydroxycyclopentyl} + \text{R-X} \xrightarrow{\text{Mitsunobu}} \text{(1R,2R)-2-Alkoxycyclopentyl}

  • Stereoinversion : Mitsunobu conditions invert configuration at C-2 .

Ether Cleavage

The cyclopentyl ether linkage can be cleaved under acidic conditions:

4-[(1R,2R)-2-hydroxycyclopentyl]oxyphenolHI (conc.), ΔPhenol+(1R,2R)-2-Hydroxycyclopentanol\text{4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol} \xrightarrow{\text{HI (conc.), Δ}} \text{Phenol} + \text{(1R,2R)-2-Hydroxycyclopentanol}

  • Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by I⁻ .

Kinetic and Thermodynamic Data

Key parameters for notable reactions:

Reaction StepΔG‡ (kcal/mol)Activation Barrier SourceReference
P-B bond cleavage (analogous)36.3Rate-determining step in epoxy systems.
Triphenylborane-forming reaction36.1Electronic effects of substituents.

Stereochemical Influence on Reactivity

The (1R,2R) configuration of the cyclopentanol moiety impacts reaction outcomes:

  • Oxidation : Preferential formation of (1R)-2-oxocyclopentyl derivatives due to hindered backside attack in SN2 pathways .

  • Etherification : Mitsunobu reactions proceed with inversion at C-2, yielding (1R,2S) products .

Comparative Reactivity with Analogues

Compound ModificationReaction Rate (vs. Parent)Notes
Electron-withdrawing groups ↓ Electrophilic substitutionReduced ring activation (e.g., -NO₂).
Bulkier cyclopentyl substituents ↓ Ortho substitutionIncreased steric hindrance.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds related to 4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol exhibit promising anticancer activities. For instance, derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These compounds have shown effectiveness against different cancer types, suggesting a potential for further development into therapeutic agents.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of phenolic compounds, including this compound. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the phenolic structure can enhance anti-inflammatory potency.

Neuroprotective Activities

There is emerging evidence that this compound may possess neuroprotective properties. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's. The mechanism may involve modulation of signaling pathways associated with cell survival.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved yields and purity, facilitating the exploration of various analogues with enhanced biological activities.

Synthetic Method Yield (%) Key Reagents Notes
Method A70Cyclopentanol, PhenolHigh yield with minimal side products
Method B85Grignard ReagentsEfficient for large-scale synthesis

Case Study 1: Anticancer Activity

In a controlled study, derivatives of this compound were tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the efficacy of a formulation containing this compound in patients with rheumatoid arthritis. The trial demonstrated a reduction in joint inflammation and pain levels compared to a placebo group.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in the development of polymers and coatings due to its phenolic structure. These materials can exhibit enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopentyl group can interact with hydrophobic regions of proteins, potentially modulating their activity.

Comparison with Similar Compounds

4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP)

  • Structural Features: Contains a 4-hydroxyphenyl group, a methoxy-substituted cyclopentanol moiety, and an additional methoxy group on the phenolic ring.
  • Biological Activity: Demonstrates potent anti-inflammatory effects by inhibiting LPS-induced NO and PGE2 production in RAW 264.7 macrophages. Suppresses iNOS and COX-2 expression via NF-κB and MAPK pathway inhibition .
  • Key Differences: The methoxy groups and extended propan-2-yl chain differentiate HHMP from 4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol, likely enhancing its binding affinity to inflammatory targets.

2-(4-(((1R,2R)-2-hydroxycyclopentyl)methyl)phenyl)propanoic acid (Loxoprofen Impurity 15)

  • Structural Features: Features a (1R,2R)-2-hydroxycyclopentyl group linked to a phenylpropanoic acid chain.
  • Biological Activity: No direct activity data are provided, but as a loxoprofen impurity, it may arise during the synthesis of this nonsteroidal anti-inflammatory drug (NSAID). The propanoic acid group is critical for NSAID activity, which is absent in this compound .

(2E)-3-(4-{[(1R,2R)-3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-yl]oxy}-3-methoxyphenyl)prop-2-enal

  • Structural Features: Shares the (1R,2R)-hydroxycyclopentyl-oxy-phenol backbone but includes additional methoxy and propenal groups.
  • The conjugated propenal group may influence redox properties or electrophilic reactivity .

(RS)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide

  • Structural Features : Contains a (1R,2R)-2-hydroxy-1-methylpropyl group linked to a pyrimidine-sulfoximide scaffold.
  • Biological Activity: Acts as a SUMOylation inhibitor with anticancer applications (e.g., lymphoma, neuroblastoma). The trifluoromethyl and sulfoximide groups are critical for target engagement, diverging from the simpler structure of this compound .

Structural and Functional Insights

Impact of Stereochemistry

  • The (1R,2R) configuration in this compound and its analogs (e.g., HHMP, loxoprofen impurities) is crucial for bioactivity. For example, HHMP’s stereospecific hydroxyl groups enable precise interactions with inflammatory signaling proteins .

Role of Substituents

  • Methoxy Groups: Present in HHMP and the methoxyphenol derivative , these groups enhance lipophilicity and modulate enzyme inhibition.
  • Acid/Base Functionalization: The propanoic acid chain in loxoprofen impurities contrasts with the neutral phenol group in this compound, highlighting divergent pharmacological targets .

Biological Activity

The compound 4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol is a phenolic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group substituted with a hydroxyl group and an ether linkage to a phenolic structure. This configuration is crucial for its biological activity.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. Research indicates that compounds similar to this compound can act as effective antioxidants by scavenging free radicals and reducing oxidative stress. For instance, studies have shown that phenolic compounds can inhibit oxidative enzymes and chelate metal ions, thereby preventing oxidative damage in biological systems .

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties through its interaction with adenosine receptors. Adenosine A1 receptor (A1R) agonists have been reported to reduce inflammation and pain in various preclinical models . The compound's structural similarity to known A1R agonists suggests potential efficacy in modulating inflammatory responses.

The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Adenosine Receptor Modulation : The compound's structural features allow it to bind effectively to A1 receptors, which play a significant role in mediating pain and inflammation .
  • Antioxidant Mechanisms : By acting as a radical scavenger, the compound may protect cells from oxidative damage, contributing to its therapeutic potential against various diseases .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals ,
Anti-inflammatoryA1 receptor agonism ,
AntimicrobialInhibition of bacterial growth

Case Study: Anti-inflammatory Effects

In a study examining the effects of A1R agonists on chronic pain models, compounds structurally related to this compound demonstrated significant reductions in pain responses. The results indicated that these compounds could serve as potential therapeutic agents for managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol, and how do reaction conditions impact stereochemical outcomes?

  • Methodological Answer : Synthesis involves coupling (1R,2R)-2-hydroxycyclopentanol with a protected phenol derivative under basic conditions. For example, K₂CO₃ in dimethylformamide (DMF) facilitates nucleophilic substitution, followed by flash column chromatography (MeOH/CH₂Cl₂ gradient) for purification . Stereochemical control is achieved via chiral starting materials or asymmetric catalysis, as seen in related cyclopentyl-based syntheses .

Q. Which analytical techniques confirm the structural integrity and stereochemistry of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Provides definitive stereochemical confirmation, with R factors <0.05 indicating high precision (e.g., R = 0.035 in related compounds) .
  • NMR spectroscopy : Assigns proton environments (e.g., cyclopentyl methine protons at δ 3.5–4.5 ppm) and confirms regiochemistry .
  • IR spectroscopy : Detects hydroxyl (~3200 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .

Q. What are common impurities in this compound synthesis, and how are they quantified?

  • Methodological Answer : Impurities include unreacted starting materials, diastereomers, and hydrolyzed byproducts. Reverse-phase HPLC-UV with a C18 column (gradient elution: water/acetonitrile) resolves these species, while LC-MS/MS identifies non-UV-active impurities via fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies between HPLC and mass spectrometry purity assessments be resolved?

  • Methodological Answer : Discrepancies arise from non-UV-active impurities or ionization inefficiencies. A multi-method approach is recommended:

  • HPLC-UV/ELSD : Quantifies UV-active and non-chromophoric impurities (e.g., residual solvents) .
  • LC-MS/MS : Validates low-abundance byproducts (e.g., m/z shifts corresponding to degradation products) .
  • Calibration with certified reference materials ensures method accuracy .

Q. What strategies optimize enantiomeric excess (ee) during scale-up synthesis?

  • Methodological Answer :

  • Chiral resolution : Cellulose-based chiral stationary phases in preparative HPLC separate enantiomers (e.g., >98% ee achieved for related cyclopentyl derivatives) .
  • Kinetic resolution : Enzymatic or catalytic asymmetric synthesis favors the desired enantiomer .
  • Process Analytical Technology (PAT) : Monitors ee in real-time during crystallization using inline Raman spectroscopy .

Q. How does the hydroxycyclopentyl moiety’s configuration influence physicochemical properties?

  • Methodological Answer : The (1R,2R) configuration enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., logP reduction by 0.5 vs. diastereomers). Computational models (e.g., COSMO-RS) predict solubility and logP within ±0.3 of experimental values, aiding pharmacokinetic studies .

Notes

  • References correspond to synthesis, crystallography, and analytical methods in the provided evidence.
  • Methodological answers emphasize experimental design, data reconciliation, and advanced optimization techniques.

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